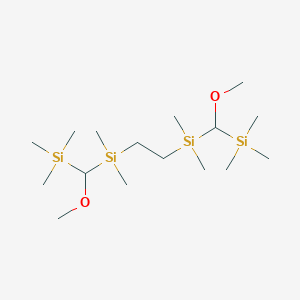
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is an organosilicon compound known for its unique structural properties. This compound is characterized by the presence of silicon-oxygen bonds and multiple methyl groups, which contribute to its stability and reactivity. It is commonly used in various industrial and research applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- typically involves the hydrosilylation reaction between silicon hydrides and epoxides. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under controlled temperature and pressure conditions . The reaction proceeds through the addition of silicon-hydrogen bonds across the carbon-oxygen double bond of the epoxide, resulting in the formation of the desired organosilicon compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the precise control of reaction parameters, including temperature, pressure, and catalyst concentration, to optimize the reaction efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds and trimethylsilyl groups play a crucial role in its reactivity and stability. These functional groups enable the compound to form stable complexes with other molecules, facilitating its use in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,8-Dioxa-2,9-disiladecane, 2,2,4,7,9,9-hexamethyl-: Another organosilicon compound with similar structural features but different reactivity and applications.
2,2,9,9-Tetramethyl-3,8-dioxa-2,9-disiladecane: Shares similar silicon-oxygen bonds but differs in the number and position of methyl groups.
1,4-Butanediol bis(trimethylsilyl) ether: Contains similar trimethylsilyl groups but has a different backbone structure.
Uniqueness
2,9-Dioxa-4,7-disiladecane, 4,4,7,7-tetramethyl-3,8-bis(trimethylsilyl)- is unique due to its specific arrangement of silicon-oxygen bonds and multiple trimethylsilyl groups. This unique structure imparts distinct chemical properties, making it highly versatile for various applications in research and industry .
Eigenschaften
CAS-Nummer |
833460-48-3 |
|---|---|
Molekularformel |
C16H42O2Si4 |
Molekulargewicht |
378.8 g/mol |
IUPAC-Name |
[methoxy-[2-[[methoxy(trimethylsilyl)methyl]-dimethylsilyl]ethyl-dimethylsilyl]methyl]-trimethylsilane |
InChI |
InChI=1S/C16H42O2Si4/c1-17-15(19(3,4)5)21(9,10)13-14-22(11,12)16(18-2)20(6,7)8/h15-16H,13-14H2,1-12H3 |
InChI-Schlüssel |
VHGXXIOVGSRKNN-UHFFFAOYSA-N |
Kanonische SMILES |
COC([Si](C)(C)C)[Si](C)(C)CC[Si](C)(C)C(OC)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
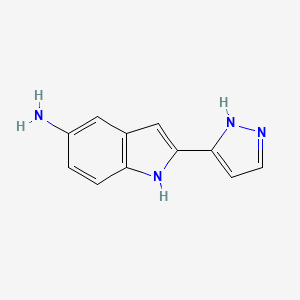
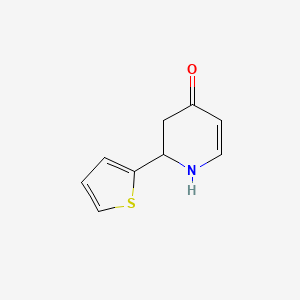
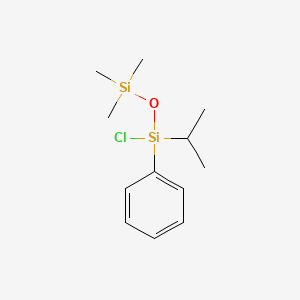
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)

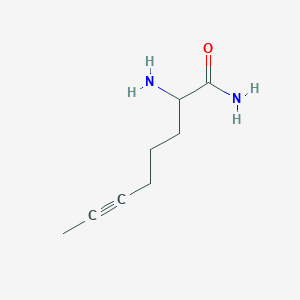
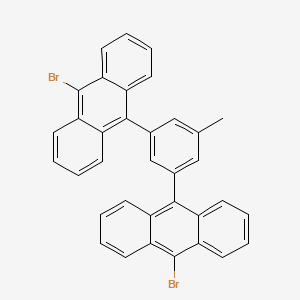
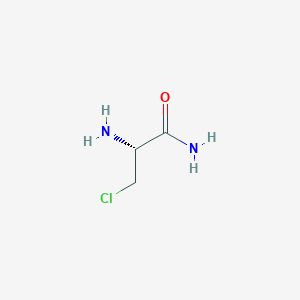
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
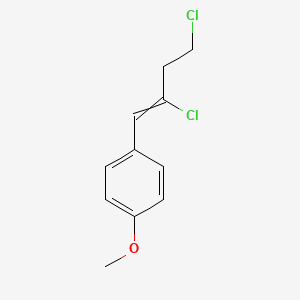
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
